3-(2,5-Difluorophenyl)propane-1-thiol
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Overview
Description
3-(2,5-Difluorophenyl)propane-1-thiol is an organic compound with the molecular formula C9H10F2S It is characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further connected to a difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)propane-1-thiol typically involves the reaction of 2,5-difluorobenzyl chloride with thiourea to form the corresponding thiouronium salt. This intermediate is then hydrolyzed to yield the desired thiol compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the hydrolysis step.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the thiol group, which can be sensitive to oxidation.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Addition: The thiol group can add to alkenes or alkynes to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and nitric acid.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Addition: Catalysts such as palladium or platinum can facilitate the addition reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Substitution: Substituted phenyl derivatives.
Addition: Thioethers.
Scientific Research Applications
3-(2,5-Difluorophenyl)propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the reactivity of the thiol group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)propane-1-thiol involves the reactivity of the thiol group. This group can form covalent bonds with various molecular targets, including proteins and enzymes, potentially altering their function. The difluorophenyl ring can also interact with biological membranes and other hydrophobic environments, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Difluorophenyl)propane-1-thiol
- 3-(3,5-Difluorophenyl)propane-1-thiol
- 3-(2,3-Difluorophenyl)propane-1-thiol
Uniqueness
3-(2,5-Difluorophenyl)propane-1-thiol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to other difluorophenyl derivatives.
Properties
IUPAC Name |
3-(2,5-difluorophenyl)propane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2S/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-4,6,12H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMGZHXGMJGMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCCS)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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